2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid
Description
2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a dimethylaminomethyl group at position 2, an ethyl substituent at position 4, and a carboxylic acid moiety at position 5. This compound is listed in catalogs by CymitQuimica but is currently discontinued, limiting accessible experimental data .
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-4-ethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-4-8-7(10(14)15)5-11-9(12-8)6-13(2)3/h5H,4,6H2,1-3H3,(H,14,15) |
InChI Key |
UAVDZFOHJXDJRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylpyrimidine-5-carboxylic acid with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((Dimethylamino)methyl)-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
Ethyl vs. Thioether vs. Dimethylamino: Compounds with thioether groups (e.g., CAS 1247673-52-4, 84332-06-9) exhibit higher lipophilicity and susceptibility to oxidation compared to the dimethylamino group .
Functional Group Impact: Carboxylic Acid vs. Ester: The ethyl ester in CAS 108123-81-5 reduces water solubility compared to the free carboxylic acid in the target compound, altering bioavailability . Amino Group Position: CAS 89853-87-2 places an amino group at position 4 instead of position 2, shifting electronic effects on the pyrimidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
